molecular formula C7H10N2O B1589908 4-Ethoxy-6-methylpyrimidine CAS No. 4718-50-7

4-Ethoxy-6-methylpyrimidine

Cat. No.: B1589908
CAS No.: 4718-50-7
M. Wt: 138.17 g/mol
InChI Key: QLDRYHLVZLBDNF-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is widely used in scientific research and industrial applications.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring with an ethoxy group at the 4-position and a methyl group at the 6-position . The exact structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

This compound appears as a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 138.17 . Other physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antiviral Activity

Research demonstrates the potential antiviral applications of pyrimidine derivatives, particularly against retroviruses like HIV. 2,4-Diamino-6-hydroxypyrimidines, with various substitutions at position 5 (including methyl groups), have been synthesized and evaluated for their inhibitory activity against a range of viruses. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives showed marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, closely related to 4-ethoxy-6-methylpyrimidine, is recognized for its applications in preparing high explosives and pharmaceutical products. The economic synthesis process and quality control of this compound have been a subject of study, highlighting its industrial relevance (Patil et al., 2008).

Antimicrobial Activity

Pyrimidine glycosides, which can be derived from similar pyrimidine compounds, have been synthesized and evaluated for their antimicrobial properties. Such derivatives show significant antibacterial activity against various bacterial strains, indicating the potential for development into antimicrobial agents (El‐Sayed et al., 2008).

Chemical Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives are crucial for their application in various fields. Studies focus on the structural analysis, crystalline modifications, and synthesis processes of these compounds, providing foundational knowledge for their practical applications (Zhukhlistova & Tishchenko, 2001), (Ali et al., 2021).

Spectroscopic Analysis

Spectrophotometric determination techniques involving pyrimidine compounds have been developed for various applications, including medical diagnostics. These techniques often involve the interaction of pyrimidine derivatives with other substances, leading to measurable changes that can be used for detection and analysis purposes (Hormozi-Nezhad & Ghayyem, 2014).

Safety and Hazards

4-Ethoxy-6-methylpyrimidine has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

4-ethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDRYHLVZLBDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505036
Record name 4-Ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4718-50-7
Record name 4-Ethoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-ethoxy-6-methylpyrimidine react with dimethyl acetylenedicarboxylate (DMAD)?

A: this compound 1-oxide reacts with DMAD through a 1,3-dipolar cycloaddition reaction. [] This forms dimethyl α-oxo-α'-(4-ethoxy-6-methyl-2-pyrimidinyl) succinate, which readily hydrolyzes to form methyl 4-ethoxy-6-methyl-2-pyrimidineacetate. [] This highlights the ability of this compound 1-oxide to participate in cycloaddition reactions, leading to the formation of complex pyrimidine derivatives.

Q2: Does the reaction outcome of this compound 1-oxide with electrophilic reagents vary?

A: Yes, the reaction outcome can vary depending on the electrophilic reagent. For instance, while this compound 1-oxide reacts with phenyl isocyanate to yield 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, the reaction with phenyl isothiocyanate yields 7-methyl-3-phenyl-2,3-dihydrooxazolo[4,5-d]pyrimidine-2-thione. [] This difference in reactivity highlights the influence of the electrophile structure on the reaction pathway and the resulting pyrimidine derivative formed.

Q3: Can this compound 1-oxide be used to synthesize aldehydes?

A: Yes, this compound 1-oxide reacts with enamines like 1-morpholino-1-isobutene in the presence of benzoyl chloride to yield α,α-dimethyl-(4,6-disubstituted 2-pyrimidine) acetaldehyde. [] This reaction demonstrates the versatility of this compound 1-oxide as a starting material for synthesizing various pyrimidine derivatives, including aldehydes.

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